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Compound of Interest

4-Morpholinobutanoic acid
Compound Name:

hydrochloride
CAS No.: 39493-84-0
Cat. No.: B1610657

Get Quote

Executive Summary & Chemical Context

4-Morpholinobutanoic acid hydrochloride (CAS: 10272-35-2 / 5917-41-9 analog) serves as
a vital heterobifunctional linker and buffering agent in drug development.[1] Its dual functionality
—a morpholine ring (secondary amine derivative) and a carboxylic acid tail—makes it highly
sensitive to pH environments.

For researchers, the critical quality attribute (CQA) is confirming the protonation state. In the
solid state, the hydrochloride salt exists as a cationic acid (Morpholinium+ / -COOH), whereas
the free base typically adopts a zwitterionic structure (Morpholinium+ / -COO™).[1] IR
spectroscopy is the definitive method to distinguish these forms without dissolving the sample.

Comparison at a Glance
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Feature HCI Salt (Target)

Free Base
(Alternative)

Performance
Implication

1700-1740 cm™1

Dominant Carbonyl
(COOH)

1550-1610 cm™?
(CO0OM)

HCI form ensures
acidic solubility; Free

base may aggregate.

[1]

Broad, complex

HCI salt shows

N-H Region Broad, overlapping "ammonium band"
(2400-3000 cm™1) _
fine structure.[1]
) HCI salt requires rapid
o High (Water bands ) )
Hygroscopicity Moderate ATR handling to avoid

~3400 cm™Y)

moisture artifacts.[1]

Structural Analysis & Expected IR Peaks

The spectrum of 4-Morpholinobutanoic acid HCl is a superposition of three distinct vibrational

zones: the Morpholinium Cation, the Carboxylic Acid, and the Alkyl Chain.

A. The "Fingerprint" Table (HCI Salt)

Data synthesized from morpholine HCI and amino acid HCI references.
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Frequency
(cm™)

Intensity

Functional
Group

Vibrational
Mode

Diagnostic
Note

2800 — 3200

Strong, Broad

N-H* / O-H

Ammonium
Stretch

Overlaps with C-
H stretches.[1][2]
Look for "Fermi
resonance" sub-
bands typical of
amine salts.

~1715-1735

Very Strong

—COOCH

C=0[1] Stretch

The Primary
Identifier.
Indicates the
carboxylic acid is
protonated (not a

carboxylate).

1200 — 1250

Strong

—COOCH

C-0O Stretch

Coupled with O-
H in-plane

bending.

1080 - 1120

Medium-Strong

Morpholine Ring

C-0O-C Stretch

Characteristic
ether linkage of

the morpholine

ring.[1]

~1400 — 1460

Medium

—CHz—

CHz2 Scissoring

Adjacent to the
electron-
withdrawing N+

center.[1]

~2400 — 2800

Medium, Broad

Combination

Bands

Often appears as
a "staircase" of
broad bands;
definitive for
amine

hydrochlorides.
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Specific to the

600 — 800 Medium C—Cl/ Lattice Lattice Modes crystal packing of
the HCI salt.

B. Comparative Analysis: HCI Salt vs. Zwitterion

The most common error in QC is misidentifying the Zwitterion (Free Base) as the HCI salt.

e The HCI Salt Spectrum: Shows a sharp, intense peak at ~1725 cm~1. This confirms the
presence of the C=0 double bond in a neutral carboxylic acid group (-COOH).

e The Zwitterion Spectrum: The 1725 cm~1 peak disappears or is drastically reduced. Instead,

two new strong bands appear:
o ~1550-1610 cm~t Asymmetric Carboxylate (-COO™) stretch.[1]

o ~1380-1420 cm~t: Symmetric Carboxylate (-COO~) stretch.

Expert Insight: If your "HCI salt" sample lacks a strong peak above 1700 cm 1 and instead
shows a strong doublet around 1580/1400 cm ~, your sample has likely degraded or was not

fully acidified during synthesis.

Experimental Protocol: Handling Hygroscopic Salts

Challenge: 4-Morpholinobutanoic acid HCI is hygroscopic.[1] Moisture absorption creates a
broad water band (3300-3500 cm~?) that obscures the critical N-H stretching region.

Method A: Diamond ATR (Recommended)

Self-validating step: The speed of analysis minimizes atmospheric water absorption.[1]
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 Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background
scan (air) immediately prior to sampling.[1]

o Sample Loading: Place a small amount (~5 mg) of the solid powder directly onto the crystal.

o Compression: Apply high pressure using the anvil. Note: Ensure the sample is pulverized;
large crystals can damage ZnSe.

e Acquisition: Scan from 4000 to 600 cm~?* (Resolution: 4 cm~%, Scans: 16—32).

» Validation: Check the region around 2350 cm~1 for CO2 doublets. If negative peaks appear,
re-run the background.

Method B: KBr Pellet (Traditional)

Use only if ATR is unavailable or for high-resolution structural filing.[1]

e Drying: Dry the KBr powder and the sample in a vacuum oven at 60°C for 2 hours before

mixing.

e Grinding: Mix sample:KBr in a 1:100 ratio. Grind quickly in an agate mortar. Do not over-
grind to avoid moisture uptake.[1]

e Pressing: Press at 810 tons for 2 minutes under vacuum.

e QC Check: A clear, transparent disc indicates a good pellet. Cloudy discs suggest moisture
(broad band at 3400 cm~1) or poor grinding (sloping baseline).[1]

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for validating the material identity using IR
peaks.
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Acquire IR Spectrum
(4000 - 600 cm—1)

Check 1700-1750 cm~* Region

Peak Present Peak Absent/Weak
(COOH confirmed) (COO- indicated)

Check 2400-3000 cm—1 Check 1550-1610 cm~2

CONFIRMED: IDENTIFIED:
HCI Salt Form Free Base / Zwitterion
(Cationic Acid) (Degraded or Incorrect Form)

Click to download full resolution via product page

Caption: Decision tree for distinguishing 4-Morpholinobutanoic acid HCI from its free base
zwitterion using characteristic IR bands.
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Troubleshooting & Anomalies

Observation Root Cause Corrective Action

) ) Dry sample in vacuum
_ Hygroscopic water absorption. )
Broad hump at 3400 cm~1 desiccator over P20s for 24h.

[1]
Use ATR.

] ] Common in flexible alkyl
Split Carbonyl Peak (1710 & Crystal polymorphism or ) ] ) )
chains. Not a purity failure if

1730) Rotamers.[1]
both are >1700.
o The sample may have been
Missing 1725 peak, strong Sample has converted to . )
o neutralized or exposed to high
1580 peak Zwitterion.[1]

humidity/base.

ATR: Increase anvil pressure.
) Poor contact (ATR) or ) ]
Weak 2500-3000 region ) KBr: Regrind sample to finer
scattering (KBr).[1]
powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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